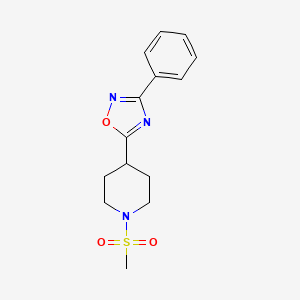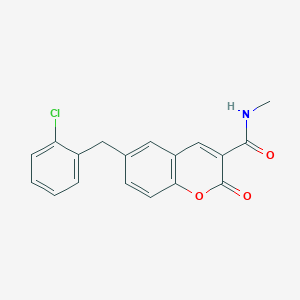![molecular formula C15H12N4O3 B5836799 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
科学研究应用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination. In addition, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been studied for its antiviral properties, particularly against the hepatitis C virus.
作用机制
The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the inhibition of cancer cell growth. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to inhibit the activity of several kinases, including Akt and MAPK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects on cells and tissues. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the inhibition of Hsp90 and other signaling pathways. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer research, as tumors require a blood supply to grow and spread. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to possess anti-inflammatory properties, which may be due to its ability to inhibit the activity of various enzymes and cytokines involved in the inflammatory response.
实验室实验的优点和局限性
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide in lab experiments. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to be cytotoxic at high concentrations, which means that care must be taken when using it in cell-based assays. In addition, the mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide research. One area of research is the development of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide analogs with improved properties, such as increased potency and decreased toxicity. Another area of research is the identification of new targets for N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide, which may lead to the discovery of new applications for this compound. In addition, the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide in combination with other drugs or therapies is an area of research that holds promise for improving the efficacy of cancer treatments. Finally, the development of new methods for the synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide may lead to more efficient and cost-effective production of this compound.
合成方法
The synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2-aminophenol with salicylaldehyde to form 2-hydroxy-1,3-benzoxazole. This intermediate is then reacted with 2-furoyl chloride to form N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide. The purity of the final product can be improved by recrystallization from an appropriate solvent.
属性
IUPAC Name |
(E)-N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c16-14(18-13(20)8-7-10-4-3-9-21-10)19-15-17-11-5-1-2-6-12(11)22-15/h1-9H,(H3,16,17,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEAKBSMSXIEMH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5836722.png)

![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)






![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)

